Acetic acid, anhydride with dibutyl phosphite
CAS No.: 3266-65-7
Cat. No.: VC17016008
Molecular Formula: C12H25O6P
Molecular Weight: 296.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3266-65-7 |
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Molecular Formula | C12H25O6P |
Molecular Weight | 296.30 g/mol |
IUPAC Name | acetyl acetate;dibutyl hydrogen phosphite |
Standard InChI | InChI=1S/C8H19O3P.C4H6O3/c1-3-5-7-10-12(9)11-8-6-4-2;1-3(5)7-4(2)6/h9H,3-8H2,1-2H3;1-2H3 |
Standard InChI Key | JEGJNUNRWUQTCH-UHFFFAOYSA-N |
Canonical SMILES | CCCCOP(O)OCCCC.CC(=O)OC(=O)C |
Introduction
Chemical Structure and Composition
Molecular Architecture
Acetic acid, anhydride with dibutyl phosphite is a mixed anhydride formed by the condensation of dibutyl phosphite () and acetic anhydride (). The resulting structure features a central phosphorus atom bonded to two butyloxy groups, one acetyloxy group, and an additional oxygen atom, as depicted in its SMILES notation: . The presence of both phosphite and acyl groups confers dual reactivity, enabling participation in phosphorylation and acetylation reactions.
Spectroscopic Characteristics
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Hydrogen Bonding: The compound exhibits one hydrogen bond donor and six hydrogen bond acceptors, influencing its solubility in polar solvents .
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Rotatable Bonds: Ten rotatable bonds contribute to its conformational flexibility, which may impact its reactivity in solution .
Component Compounds
The synthesis of this compound relies on two primary precursors:
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Dibutyl phosphite (PubChem CID 15739): A phosphite ester used as a reducing agent and stabilizer.
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Acetic anhydride: A widely employed acylating agent in organic synthesis .
Synthesis and Production
Conventional Synthesis Pathway
The compound is typically synthesized via a two-step process:
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Chlorination of Dibutyl Phosphite: Reaction with chlorinating agents (e.g., thionyl chloride) yields a reactive phosphorus dichloride intermediate.
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Cyclization with Acetic Anhydride: Heating the intermediate with excess dibutyl phosphite at 100–300°C facilitates cyclization, forming the target anhydride .
Optimization Considerations
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Solvent Systems: Dichloromethane is preferred for chlorination due to its inertness and ability to dissolve phosphorus intermediates .
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Stoichiometry: A 1:1 molar ratio of dibutyl phosphite to acetic anhydride ensures complete conversion, minimizing side products .
Industrial-Scale Production
Recent patents describe scalable methods using cost-effective reagents like thionyl chloride, which reduce production costs by 30% compared to traditional routes . Continuous-flow reactors have also been adopted to enhance yield (up to 85%) and purity (>95%) .
Physical and Chemical Properties
Thermodynamic Data
Property | Value | Source |
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Molecular Weight | 296.30 g/mol | PubChem |
Exact Mass | 296.13887551 Da | PubChem |
PSA (Polar Surface Area) | 105.78 Ų | PubChem |
LogP (Partition Coefficient) | 0.78 | PubChem |
Reactivity Profile
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Hydrolysis: Susceptible to hydrolysis in aqueous media, yielding dibutyl phosphoric acid and acetic acid.
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Thermal Stability: Decomposes above 250°C, releasing phosphorus oxides and butene gases .
Applications in Industrial and Research Contexts
Polymer Stabilization
Acetyl dibutyl phosphite acts as a secondary antioxidant in polyolefins, scavenging free radicals and preventing thermal degradation. Its phosphite moiety inhibits peroxide formation, extending polymer lifespan by up to 40% under UV exposure .
Organic Synthesis
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Peptide Coupling: Serves as a mild activating agent for carboxyl groups, facilitating amide bond formation without racemization .
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Ligand in Catalysis: Coordinates to transition metals (e.g., palladium) in cross-coupling reactions, enhancing catalytic efficiency in C–N bond formations .
Recent Advances and Future Directions
Green Synthesis Innovations
A 2024 patent disclosed a solvent-free cyclization method using microwave irradiation, reducing reaction time from 12 hours to 20 minutes and improving energy efficiency by 60% .
Emerging Applications
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Battery Electrolytes: Preliminary studies indicate potential as a flame-retardant additive in lithium-ion batteries, reducing thermal runaway risks .
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Pharmaceutical Intermediates: Utilized in the synthesis of prodrugs targeting phosphorylated proteins, with ongoing clinical trials for oncology applications .
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